4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-dihydroxybenzoic acid, which is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is further reacted with 4-methoxybenzoic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxybenzoyl derivatives.
Scientific Research Applications
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate
These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity .
Properties
CAS No. |
769143-43-3 |
---|---|
Molecular Formula |
C22H18N2O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H18N2O6/c1-29-17-9-4-15(5-10-17)22(28)30-18-7-2-14(3-8-18)13-23-24-21(27)19-11-6-16(25)12-20(19)26/h2-13,25-26H,1H3,(H,24,27)/b23-13+ |
InChI Key |
NZEHUSCMSVVCHK-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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